molecular formula C28H28Cl2F6N2O4 B11478463 2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

Cat. No.: B11478463
M. Wt: 641.4 g/mol
InChI Key: WHEQUEMXPSMZFV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a complex organic compound It features a benzamide core substituted with various functional groups, including dichloro, dimethoxyphenyl, and hexafluoropropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, acetyl chloride, and dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chlorine atoms.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.

    Industry: The compound’s unique properties could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(2-(4-chlorophenyl)ethyl)benzamide
  • 2,4-dichloro-N-(3-chlorophenyl)benzamide

Uniqueness

What sets 2,4-dichloro-N-[2-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide apart from similar compounds is its unique combination of functional groups. The presence of both dichloro and hexafluoropropyl groups, along with the dimethoxyphenyl moiety, gives it distinct chemical and biological properties that could be advantageous in various applications.

Properties

Molecular Formula

C28H28Cl2F6N2O4

Molecular Weight

641.4 g/mol

IUPAC Name

2,4-dichloro-N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-4,4-dimethyl-6-oxocyclohexen-1-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C28H28Cl2F6N2O4/c1-25(2)13-19(37-10-9-15-5-8-21(41-3)22(11-15)42-4)23(20(39)14-25)26(27(31,32)33,28(34,35)36)38-24(40)17-7-6-16(29)12-18(17)30/h5-8,11-12,37H,9-10,13-14H2,1-4H3,(H,38,40)

InChI Key

WHEQUEMXPSMZFV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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